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Compound of Interest

Compound Name: 3-Amino-1-(4-bromophenyl)urea

Cat. No.: B1283669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Amino-1-(4-bromophenyl)urea. Due to the limited availability of published

experimental spectra for this specific molecule, this document presents predicted spectroscopic

data based on established principles of nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for

obtaining such data are also provided to guide researchers in their own characterization efforts.

Chemical Structure and Properties
IUPAC Name: 3-Amino-1-(4-bromophenyl)urea Molecular Formula: C₇H₈BrN₃O Molecular

Weight: 230.06 g/mol CAS Number: 2646-26-6

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-Amino-1-(4-
bromophenyl)urea. These values are calculated based on computational models and analysis

of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz,
DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.45 d 2H Ar-H (ortho to -NH)

~7.35 d 2H Ar-H (ortho to -Br)

~8.50 s 1H -NH- (urea)

~6.10 s 2H -NH₂ (amino)

~5.90 s 2H -NH- (urea)

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz,
DMSO-d₆)

Chemical Shift (δ) ppm Assignment

~155.5 C=O (urea)

~139.0 Ar-C (C-NH)

~131.5 Ar-C (CH, ortho to -Br)

~119.0 Ar-C (CH, ortho to -NH)

~113.0 Ar-C (C-Br)

Table 3: Predicted IR Spectral Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad
N-H stretching (amino and

urea)

~1650 Strong C=O stretching (urea)

1600 - 1450 Medium-Strong
N-H bending, C=C aromatic

stretching

~1240 Medium C-N stretching

~820 Strong
C-H out-of-plane bending

(para-substituted benzene)

~550 Medium C-Br stretching

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity Assignment

231/229 High
[M]⁺ (Molecular ion peak,

showing bromine isotopes)

198/196 Medium [M - NH₂NH]⁺

171/169 Medium [M - CONHNH₂]⁺

157/155 High [C₆H₄Br]⁺

76 Medium [C₆H₄]⁺

Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:
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Sample Preparation:

Accurately weigh 5-10 mg of 3-Amino-1-(4-bromophenyl)urea.

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

The use of DMSO-d₆ is recommended for urea-containing compounds as it helps in

observing exchangeable protons like those in NH and NH₂ groups.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Place the NMR tube in the spectrometer.

Lock the field frequency using the deuterium signal from the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the appropriate frequencies (¹H and ¹³C).

¹H NMR Acquisition:

Acquire a single-pulse ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an

acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

Process the resulting Free Induction Decay (FID) with an appropriate window function

(e.g., exponential multiplication) and Fourier transform.

Phase the spectrum and integrate the signals. Reference the spectrum to the residual

solvent peak (DMSO at ~2.50 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters include a spectral width of 200-250 ppm, a longer acquisition time, and

a relaxation delay of 2-5 seconds to ensure quantitative data for all carbon types.

Process the FID similarly to the ¹H spectrum and reference it to the solvent peak (DMSO-

d₆ at ~39.52 ppm).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

Sample Preparation:

Grind a small amount (1-2 mg) of 3-Amino-1-(4-bromophenyl)urea with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

The mixture should be a fine, homogeneous powder.

Pellet Formation:

Transfer the powder to a pellet press.

Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent

pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Record the spectrum in the range of 4000-400 cm⁻¹.

Perform a background scan with an empty sample holder and subtract it from the sample

spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

Sample Introduction:

Introduce a small amount of the solid sample into the mass spectrometer via a direct

insertion probe.

Ionization:

Vaporize the sample by heating the probe.

Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in the

ion source.

Mass Analysis:

Accelerate the resulting ions into the mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Separate the ions based on their mass-to-charge ratio (m/z).

Detection:

Detect the separated ions and record their abundance.

The resulting mass spectrum will show the molecular ion peak and various fragment ion

peaks.

Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent

spectroscopic characterization of 3-Amino-1-(4-bromophenyl)urea.
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Caption: Synthesis and Spectroscopic Characterization Workflow.

Logical Relationship of Spectroscopic Techniques
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The following diagram illustrates the logical relationship between the different spectroscopic

techniques and the information they provide for the structural elucidation of 3-Amino-1-(4-
bromophenyl)urea.
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Caption: Information Flow in Structural Elucidation.

To cite this document: BenchChem. [Spectroscopic and Characterization Guide: 3-Amino-1-
(4-bromophenyl)urea]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1283669#3-amino-1-4-bromophenyl-urea-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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